N-(butan-2-yl)-2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide N-(butan-2-yl)-2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 901756-22-7
VCID: VC4269908
InChI: InChI=1S/C23H24N6O5S/c1-5-13(2)24-20(30)12-35-23-25-17-11-19(34-4)18(33-3)10-16(17)22-26-21(27-28(22)23)14-6-8-15(9-7-14)29(31)32/h6-11,13H,5,12H2,1-4H3,(H,24,30)
SMILES: CCC(C)NC(=O)CSC1=NC2=CC(=C(C=C2C3=NC(=NN31)C4=CC=C(C=C4)[N+](=O)[O-])OC)OC
Molecular Formula: C23H24N6O5S
Molecular Weight: 496.54

N-(butan-2-yl)-2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide

CAS No.: 901756-22-7

Cat. No.: VC4269908

Molecular Formula: C23H24N6O5S

Molecular Weight: 496.54

* For research use only. Not for human or veterinary use.

N-(butan-2-yl)-2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide - 901756-22-7

Specification

CAS No. 901756-22-7
Molecular Formula C23H24N6O5S
Molecular Weight 496.54
IUPAC Name N-butan-2-yl-2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C23H24N6O5S/c1-5-13(2)24-20(30)12-35-23-25-17-11-19(34-4)18(33-3)10-16(17)22-26-21(27-28(22)23)14-6-8-15(9-7-14)29(31)32/h6-11,13H,5,12H2,1-4H3,(H,24,30)
Standard InChI Key FFTDYOLCQKHPRP-UHFFFAOYSA-N
SMILES CCC(C)NC(=O)CSC1=NC2=CC(=C(C=C2C3=NC(=NN31)C4=CC=C(C=C4)[N+](=O)[O-])OC)OC

Introduction

Molecular Description

  • IUPAC Name: N-(butan-2-yl)-2-{[8,9-dimethoxy-2-(4-nitrophenyl)- triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide

  • Key Functional Groups:

    • Triazoloquinazoline core: Known for its bioactive potential.

    • Nitro group: Enhances electron-withdrawing properties.

    • Sulfanyl group: Contributes to molecular stability and reactivity.

    • Butan-2-yl group: Provides hydrophobicity.

General Synthetic Approach

The synthesis of compounds like this typically involves multi-step reactions starting from commercially available precursors:

  • Formation of the Triazoloquinazoline Core:

    • The quinazoline scaffold is modified by introducing triazole functionality through cyclization reactions.

    • Nitroaromatic derivatives are often used as starting materials.

  • Attachment of Sulfanyl Group:

    • The sulfanyl moiety is introduced via nucleophilic substitution using thiol-containing reagents.

  • Amidation Reaction:

    • The butan-2-yl group is attached to form the final acetamide derivative.

Analytical Characterization

The structure is confirmed using techniques such as:

  • Nuclear Magnetic Resonance (NMR): For hydrogen and carbon environments.

  • Mass Spectrometry (MS): To determine molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Potential Applications

  • Antimicrobial Activity:

    • Compounds with triazoloquinazoline cores have shown activity against Gram-positive and Gram-negative bacteria as well as fungi.

    • The nitro group may enhance antimicrobial potency by facilitating electron transfer mechanisms.

  • Anticancer Potential:

    • Quinazoline derivatives are known inhibitors of tyrosine kinases, which play a role in cancer cell proliferation.

    • The nitro and methoxy substituents may improve selectivity towards cancerous cells.

  • Enzyme Inhibition:

    • Triazole-containing compounds have been studied as inhibitors of enzymes like dihydrofolate reductase (DHFR) and lipoxygenases.

Molecular Docking Studies

Preliminary in silico studies suggest favorable binding interactions with biological targets due to the compound's heteroaromatic structure and electron-donating/withdrawing groups.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Functional Groups
N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide Anti-HIV, antifungalBenzofuran core
4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides Anticancer (HCT116), antimicrobialBenzimidazole
N-(3-Cyano-tetrahydrobenzothiophenyl)-2-[thiadiazol-sulfanyl]acetamide Anti-inflammatory (5-lipoxygenase)Thiadiazole

Current Limitations

  • Lack of experimental data on toxicity and pharmacokinetics.

  • Limited structural optimization for specific targets.

Future Research Directions

  • Conduct in vitro and in vivo studies to evaluate pharmacological efficacy.

  • Explore structure-activity relationships (SAR) by modifying substituents.

  • Investigate potential drug-likeness using computational tools like SwissADME.

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